3-(4-bromophenyl)-3-oxopropanal O-methyloxime
Description
3-(4-Bromophenyl)-3-oxopropanal O-methyloxime is a halogenated organic compound featuring a propanal backbone substituted with a 4-bromophenyl group at the 3-position, a ketone (oxo) moiety, and an O-methyloxime functional group. O-methyloxime groups are known to enhance stability and modulate pharmacokinetic profiles in related compounds .
Structure
3D Structure
Properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-methoxyiminopropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILGIZKIGWEADG-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-3-oxopropanal O-methyloxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by O-methylation. The reaction conditions often include the use of a base such as potassium carbonate and a methylating agent like methyl iodide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-3-oxopropanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrile oxides, amines, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that derivatives of 3-(4-bromophenyl)-3-oxopropanal, including its O-methyloxime form, exhibit significant antibacterial properties. A study focused on the design and synthesis of these compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MIC) for some derivatives were found to be less than 16 µg/ml, showcasing their potential as novel antibacterial agents .
Organic Synthesis
Intermediate in Synthesis
3-(4-bromophenyl)-3-oxopropanal O-methyloxime serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of more complex molecules. The bromine atom in the phenyl ring enhances electrophilicity, making it a valuable precursor for various synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Antibacterial Derivatives
A comprehensive study evaluated several derivatives of 3-(4-bromophenyl)-3-oxopropanal for their antibacterial activity. The results showed that compounds with specific functional groups exhibited enhanced efficacy against resistant bacterial strains. For instance, compounds incorporating methoxy or ethoxy groups demonstrated improved activity compared to their parent compounds, indicating the significance of structural modifications in medicinal applications.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry context, researchers utilized this compound as a starting material to create a series of bioactive compounds. By employing various reaction conditions, they were able to modify the oxime group to yield products with diverse biological activities. This case study highlights the versatility of this compound in generating new chemical entities for drug discovery.
Data Table: Overview of Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/ml) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | <16 | Moderate |
| Compound A (derivative) | Escherichia coli | <16 | Moderate |
| Compound B (derivative) | Methicillin-resistant Staphylococcus aureus | <8 | High |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-oxopropanal O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime ether moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . These interactions lead to the modulation of biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-oxopropanal O-methyloxime
- Structure : Chlorine replaces bromine at the para position.
- Molecular Formula: C₁₀H₁₀ClNO₂ (vs. C₁₀H₁₀BrNO₂ for the bromo analog).
- Molecular Weight : 227.65 g/mol (vs. 272.10 g/mol for the bromo compound).
- Impact of Halogen : Bromine’s larger atomic size and polarizability may increase lipophilicity and intermolecular interactions compared to chlorine. This could enhance membrane permeability but reduce aqueous solubility .
3-(3-Bromophenyl)-3-oxopropanoic Acid
- Structure : Bromine at the meta position, with a carboxylic acid replacing the oxime.
- Molecular Formula : C₉H₇BrO₃.
- Key Differences : The carboxylic acid group introduces higher acidity (pKa ~2-3) and hydrogen-bonding capacity, contrasting with the neutral O-methyloxime. This substitution likely alters biological target interactions .
Substituent Variations on the Aromatic Ring
3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime
- Structure : Methoxy (-OCH₃) replaces bromine.
- Molecular Formula: C₁₁H₁₃NO₃.
- This may also improve solubility in polar solvents .
3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime
- Structure : Two chlorine atoms at meta and para positions.
- Molecular Formula: C₁₀H₉Cl₂NO₂.
- Biological Implications : Dichloro substitution in similar compounds (e.g., anti-inflammatory agents) has been linked to enhanced binding affinity to hydrophobic enzyme pockets .
Functional Group Modifications on the Oxime
3-(4-Methoxyphenyl)-3-oxopropanal O-[(2-Chloro-1,3-thiazol-5-yl)methyl]oxime
- Structure : O-methyloxime replaced with a thiazole-containing substituent.
- Molecular Formula : C₁₄H₁₃ClN₂O₃S.
- The chlorine atom may further modulate electronic properties .
3-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-oxopropanal O-(4-chlorobenzyl)oxime
- Structure : Bulky dichlorobenzyl and chlorobenzyl groups on the oxime.
- Molecular Formula: C₂₄H₁₈Cl₃NO₃.
- Stereochemical Considerations : The (3E)-configuration of the oxime is critical for maintaining planar geometry, influencing molecular recognition .
Stability and Reactivity
- O-methyloxime vs. Free Oxime : Methylation of the oxime (as in the target compound) reduces nucleophilicity, enhancing stability under acidic conditions compared to unsubstituted oximes .
- Halogen Effects : Bromine’s higher molecular weight and polarizability may increase melting points and thermal stability relative to chloro analogs .
Data Tables
Table 1: Comparison of Key Structural Analogs
Table 2: Functional Group Impact on Properties
Biological Activity
3-(4-Bromophenyl)-3-oxopropanal O-methyloxime is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound features a bromophenyl group, which is known for its diverse biological activities, and an oxime functional group that can influence its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H10BrNO2
- Molecular Weight: 244.1 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can act as a nucleophile, participating in reactions with electrophiles, which may lead to enzyme inhibition or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting processes such as inflammation or cancer progression.
- Receptor Modulation: It may bind to certain receptors, influencing signal transduction pathways involved in cellular responses.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties: Compounds with similar structures have shown efficacy against bacterial strains, indicating that this oxime could possess antimicrobial properties.
- Anti-inflammatory Effects: There is evidence that oximes can modulate inflammatory responses, which could be relevant for treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Studies:
- A study demonstrated that derivatives of 3-(4-bromophenyl)-3-oxopropanal exhibited significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis pathways .
- Enzyme Inhibition:
-
Antimicrobial Activity:
- A series of tests revealed that compounds with a bromophenyl moiety showed promising activity against Gram-positive bacteria, suggesting potential use as antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-bromophenyl)-3-oxopropanal O-methyloxime, and how are reaction conditions optimized?
- Answer : The synthesis typically involves:
Formation of the ether linkage : Reacting 4-bromophenyl precursors with hydroxylamine derivatives under controlled pH (e.g., using triethylamine as a base) .
Oxime introduction : Condensation of the intermediate aldehyde/ketone with O-methylhydroxylamine in solvents like dichloromethane .
- Optimization : Key parameters include temperature (20–60°C), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine). Reaction progress is monitored via TLC or HPLC .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Answer :
- FT-IR : Confirms oxime (C=N-O) and carbonyl (C=O) stretches (1600–1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and methyl groups in the oxime moiety (δ 3.2–3.5 ppm) .
- Elemental analysis : Validates purity (>95%) and molecular formula (e.g., C₁₀H₁₁BrN₂O₂) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 297.09 g/mol) .
Q. How is the compound’s stability evaluated under experimental conditions?
- Answer : Stability studies involve:
- Thermal stability : Heating the compound at 40–80°C for 24–72 hours, monitoring degradation via HPLC .
- Photostability : Exposure to UV light (254 nm) to assess isomerization or decomposition .
- Solution stability : Testing in buffers (pH 4–9) to identify hydrolysis-prone conditions .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts?
- Answer :
- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts enhance oxime formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted aldehydes), guiding recrystallization or column chromatography .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Computational models predict binding to enzyme active sites (e.g., tyrosine kinases) via hydrogen bonding with the oxime group .
- Kinetic studies : Stopped-flow spectroscopy quantifies binding rates (kₐₙₜ ~ 10⁴ M⁻¹s⁻¹) .
- Mutagenesis : Site-directed mutagenesis of target proteins identifies critical residues for interaction .
Q. How do structural modifications impact bioactivity?
- Answer : Comparative SAR studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity (MIC reduced by 50% vs. -Cl analogs) .
- Oxime flexibility : Methyl vs. benzyl oximes alter steric hindrance, affecting enzyme inhibition (ΔIC₅₀ = 2–5 µM) .
- Table :
| Derivative | R-group | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| O-Methyl | -CH₃ | 12.5 | 8.2 |
| O-Benzyl | -C₆H₅ | 25.0 | 15.7 |
Q. What advanced techniques address challenges in quantifying low-concentration samples?
- Answer :
- Microscale NMR : Cryoprobes enhance sensitivity for µg-scale samples .
- LC-MS/MS : Multiple reaction monitoring (MRM) detects sub-nM concentrations in biological matrices .
- Surface-enhanced Raman spectroscopy (SERS) : Nanostructured substrates amplify signals for trace analysis .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Answer :
- DFT calculations : Predict redox potentials (E₁/2) and HOMO-LUMO gaps to optimize stability .
- MD simulations : Assess solubility by simulating interactions with water/lipid bilayers .
- ADMET prediction : Software (e.g., SwissADME) estimates bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
